5-sec-Butyl-2-fluorophenol
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Overview
Description
5-sec-Butyl-2-fluorophenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structural features, including a sec-butyl group and a fluorine atom attached to the phenol ring. These structural elements confer specific chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-2-fluorophenol can be achieved through various methods. One common approach involves the alkylation of 2-fluorophenol with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica or lithium perchlorate can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-sec-Butyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-sec-Butyl-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-sec-Butyl-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-sec-Butyl-2,6-di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
Uniqueness
5-sec-Butyl-2-fluorophenol is unique due to the presence of both a sec-butyl group and a fluorine atom on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds .
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-butan-2-yl-2-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3H2,1-2H3 |
InChI Key |
LGXNFYPIWZDEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
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